molecular formula C19H16FN3O4S B2408148 1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899947-67-2

1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2408148
CAS RN: 899947-67-2
M. Wt: 401.41
InChI Key: ZKPZLDMQDKXISO-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide, also known as FBF-1, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. FBF-1 belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • Compounds similar to "1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide" have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. For example, aromatic sulfonamides have shown nanomolar inhibitory concentrations against carbonic anhydrase isoenzymes I, II, IV, and XII, exhibiting a diverse range of activities and affinities for these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Research

  • Derivatives of dihydropyridine carboxamides have been investigated for their potential as anticancer agents. For instance, certain compounds have demonstrated potent inhibition of HIV-1 integrase, a key enzyme required for the replication of human immunodeficiency virus type-1, suggesting their utility in the development of new antiviral therapies (Pace et al., 2007).

Polymer Science

  • Research has also extended into the field of polymer science, where compounds with similar structures have been utilized in the synthesis of new polyamides with unique properties. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and significant thermal stability, making them suitable for various applications in material science (Hsiao, Yang, & Chen, 2000).

Antimicrobial and Antiviral Agents

  • Some compounds within this chemical class have been developed as selective inhibitors of the Met kinase superfamily, showing efficacy in tumor models and advancing to clinical trials. This highlights their potential role in cancer treatment and as antimicrobial agents (Schroeder et al., 2009).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c20-14-5-3-13(4-6-14)12-23-11-1-2-17(19(23)25)18(24)22-15-7-9-16(10-8-15)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPZLDMQDKXISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

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